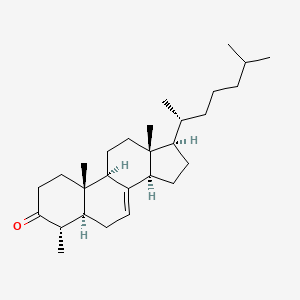

4alpha-Methyl-5alpha-cholest-7-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

2789-43-7 |

|---|---|

Molecular Formula |

C28H46O |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-25H,7-9,11-17H2,1-6H3/t19-,20+,22-,23+,24+,25+,27-,28+/m1/s1 |

InChI Key |

OWKGVPXWOHLTSL-LIUJFMQASA-N |

SMILES |

CC1C2CC=C3C4CCC(C4(CCC3C2(CCC1=O)C)C)C(C)CCCC(C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CC=C3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1C2CC=C3C4CCC(C4(CCC3C2(CCC1=O)C)C)C(C)CCCC(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 4α Methyl 5α Cholest 7 En 3 One

Precursor Sterols in the Demethylation Cascade

The formation of 4α-Methyl-5α-cholest-7-en-3-one is a critical step within the broader context of cholesterol biosynthesis, specifically during the C4-demethylation process. This process involves the sequential removal of two methyl groups from the C4 position of sterol precursors like lanosterol (B1674476). nih.gov 4-methylsterols, including the direct precursor to the title compound, are key sterol biosynthetic intermediates (C4-SBIs). nih.govnih.gov

Conversion from 4α-Methyl-5α-cholest-7-en-3β-ol

The immediate precursor to 4α-Methyl-5α-cholest-7-en-3-one is 4α-Methyl-5α-cholest-7-en-3β-ol, also known as lophenol (B1675073). The conversion is a direct enzymatic oxidation reaction. wikipedia.org This reaction is a crucial part of the multi-step C4-demethylation in cholesterol synthesis, where the 3β-hydroxyl group is oxidized to a 3-keto group. oup.com This oxidation is necessary for the subsequent decarboxylation that removes the C4-methyl group.

The reversible reaction is catalyzed by the enzyme 3-ketosteroid reductase and is dependent on the cofactor NADP⁺, which accepts a hydride to become NADPH. wikipedia.orgqmul.ac.uk

Table 1: Enzymatic Conversion of 4α-Methyl-5α-cholest-7-en-3β-ol

| Substrate | Enzyme | Product | Cofactor |

| 4α-Methyl-5α-cholest-7-en-3β-ol | 3-Ketosteroid Reductase | 4α-Methyl-5α-cholest-7-en-3-one | NADP⁺ |

| (also known as Lophenol) | (EC 1.1.1.270) |

Role of Lophenol and Related Methylated Sterols

Lophenol (4α-Methyl-5α-cholest-7-en-3β-ol) and other 4-methylated sterols are pivotal intermediates in the biosynthesis of essential 4-desmethylsterols such as cholesterol. nih.govnih.gov In the pathway that starts from lanosterol, the removal of the two C4-methyl groups does not happen simultaneously. After the removal of the first methyl group (at the 4β position), a 4α-methyl sterol intermediate, like lophenol, is formed. nih.gov

These C4-SBIs are not merely transient molecules; their accumulation, whether through genetic defects or chemical inhibition, can lead to significant developmental and cellular problems. nih.govnih.gov In some organisms, like the nematode Caenorhabditis elegans, 4-methyl sterols such as lophenol and its isomers are not just intermediates but essential end-products required for growth and development. acs.org In mammals, these intermediates play roles in signaling and regulating processes like immune system development. nih.gov The entire demethylation process, including the formation of the 3-keto intermediate, is part of a coordinated enzyme complex located in the endoplasmic reticulum. nih.gov

Enzymatic Steps Governing its Formation

The transformation of the 3β-hydroxyl group of the precursor sterol into a ketone is managed by a specific oxidoreductase enzyme. This enzymatic step is a prerequisite for the ultimate removal of the 4α-methyl group.

Mechanism of 3-Ketosteroid Reductase (EC 1.1.1.270)

The enzyme responsible for the formation of 4α-Methyl-5α-cholest-7-en-3-one is systematically known as 3β-hydroxysteroid:NADP⁺ 3-oxidoreductase, commonly referred to as 3-ketosteroid reductase (3-KSR). wikipedia.orgqmul.ac.uk In humans, this enzymatic function is carried out by the protein hydroxysteroid (17β) dehydrogenase 7 (HSD17B7), which is the human ortholog of the yeast enzyme Erg27. oup.commedchemexpress.comnih.gov

This enzyme is bifunctional and participates not only in cholesterol biosynthesis but also in sex steroid metabolism. nih.govuniprot.org For cholesterol synthesis, it is located in the endoplasmic reticulum, the site of post-squalene sterol production. oup.com The enzyme catalyzes the reversible oxidation of a 3β-hydroxysteroid to a 3-oxosteroid. qmul.ac.ukexpasy.org While it functions as a reductase in many contexts (e.g., converting zymosterone (B1260849) to zymosterol), its oxidative activity is essential for the C4-demethylation step. oup.comoup.comresearchgate.net

Substrate Specificity and Stereochemical Considerations

3-Ketosteroid reductase (HSD17B7) exhibits a degree of substrate flexibility, a common trait among hydroxysteroid dehydrogenases. oup.com The enzyme acts on multiple 3β-hydroxysteroids. qmul.ac.ukexpasy.org Besides its role in cholesterol synthesis, HSD17B7 can also convert estrone (B1671321) to the more potent 17β-estradiol and inactivate dihydrotestosterone (B1667394) (DHT). uniprot.org This promiscuity is a feature of the broader family of aldo-keto reductases (AKRs), which can act on various keto- and hydroxysteroids. nih.gov

The key stereochemical aspect of this reaction is its specificity for the 3β-hydroxyl group on the sterol's A-ring. The enzyme specifically oxidizes this equatorial hydroxyl group to form the 3-keto group. This transformation is a critical prerequisite for the subsequent enzymatic action of the C4-decarboxylase, which removes the 4α-methyl group.

NAD(P)⁺/NAD(P)H Cofactor Dependence and Regeneration

The catalytic activity of 3-ketosteroid reductase is strictly dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺/NADPH) cofactor. uniprot.org

For the oxidative reaction (formation of 4α-Methyl-5α-cholest-7-en-3-one), the enzyme utilizes NADP⁺ as the electron acceptor, which is reduced to NADPH. wikipedia.orgqmul.ac.uk

For the reductive reaction (the reverse), NADPH serves as the electron donor, becoming oxidized to NADP⁺. oup.com

While the enzyme can catalyze the reaction in both directions, the cellular environment, including the relative concentrations of NADP⁺ and NADPH and product inhibition, dictates the favored direction. nih.gov Experiments have confirmed that the reductase activity is absent if the NADPH cofactor is not provided. oup.com The enzyme binds the NADP(H) cofactor with high affinity, ensuring efficient catalysis. nih.gov

Table 2: Properties of 3-Ketosteroid Reductase (HSD17B7)

| Property | Description | References |

| Enzyme Commission No. | EC 1.1.1.270 | wikipedia.orgqmul.ac.uk |

| Systematic Name | 3β-hydroxysteroid:NADP⁺ 3-oxidoreductase | wikipedia.orgqmul.ac.uk |

| Human Gene | HSD17B7 | nih.gov |

| Function | Bifunctional: Cholesterol biosynthesis (3-ketosteroid reductase) and steroid hormone metabolism (17β-HSD) | nih.govuniprot.org |

| Cellular Location | Endoplasmic Reticulum | oup.com |

| Cofactor | NADP⁺ / NADPH | wikipedia.orgoup.comuniprot.org |

| Reaction Type | Reversible Oxidation / Reduction | qmul.ac.uknih.gov |

Cellular Localization and Microsomal Activity

The formation of 4α-Methyl-5α-cholest-7-en-3-one is a key step in the broader pathway of cholesterol biosynthesis and occurs within a specific organelle of the cell. This process is localized to the membrane of the endoplasmic reticulum (ER). wikipedia.orggenecards.org The enzymes that catalyze the multi-step C4-demethylation of sterol precursors are integral membrane proteins, and their location within the ER is crucial for the efficiency of the metabolic cascade. wikipedia.orgmdpi.com This subcellular confinement ensures that the hydrophobic sterol intermediates are contained within the lipid bilayer, allowing for sequential processing by the enzyme complex. mdpi.com The collection of enzymes involved is often referred to as the C4-DeMethylation Complex (C4DMC), which is tethered to the ER. mdpi.com This microsomal activity is fundamental for the conversion of lanosterol into cholesterol in animal cells. nih.gov

Preceding Oxidative Steps in C4-Demethylation

The creation of 4α-Methyl-5α-cholest-7-en-3-one is preceded by a series of critical oxidative reactions. These steps are part of the C4-demethylation process, which removes two methyl groups from the C4 position of the sterol ring structure. This demethylation is essential for transforming the initial precursor, lanosterol, into the final product, cholesterol. The process involves the sequential action of a multi-enzyme complex that oxidizes the methyl groups, preparing them for removal. mdpi.comnih.gov

Methylsterol Monooxygenase Activity (e.g., MSMO1/EC 1.14.18.9)

A pivotal enzyme in this pathway is Methylsterol monooxygenase 1 (MSMO1), also known as sterol-C4-methyl oxidase. wikipedia.orguniprot.org This enzyme, classified under EC 1.14.18.9, is responsible for the initial, rate-limiting oxidation of the 4α-methyl group. qmul.ac.ukexpasy.orguniprot.org MSMO1 catalyzes the three-step monooxygenation required for the demethylation of both 4,4-dimethyl and 4α-methylsterols. uniprot.orguniprot.org It is a non-heme iron oxygenase that requires an electron carrier, typically cytochrome b5, to function. uniprot.org The enzyme acts on substrates like 4,4-dimethyl-5α-cholest-7-en-3β-ol, oxidizing the 4α-methyl group first to a hydroxymethyl group, then to a formyl group (aldehyde), and finally to a carboxyl group. qmul.ac.ukexpasy.orggenome.jp This series of oxidations is a prerequisite for the subsequent decarboxylation step.

Table 1: Characteristics of Methylsterol Monooxygenase 1 (MSMO1)

| Property | Description | References |

| Gene | MSMO1 | wikipedia.orguniprot.org |

| EC Number | 1.14.18.9 | uniprot.orgqmul.ac.ukexpasy.org |

| Function | Catalyzes the three sequential oxidations of the C4-methyl groups of sterols. | uniprot.orguniprot.orgsinobiological.com |

| Cellular Location | Endoplasmic Reticulum Membrane | wikipedia.orggenecards.orguniprot.org |

| Cofactors/Requirements | Iron (Fe), NAD(P)H, O2, Cytochrome b5 | uniprot.orguniprot.org |

| Biological Process | Cholesterol biosynthetic process, Steroid metabolic process. | wikipedia.orguniprot.org |

Intermediacy of 3β-Hydroxy-4β-methyl-5α-cholest-7-ene-4α-carbaldehyde

Following the second oxidation step catalyzed by MSMO1, the compound 3β-Hydroxy-4β-methyl-5α-cholest-7-ene-4α-carbaldehyde is formed. nih.gov This steroid aldehyde is a crucial, transient intermediate in the pathway. mdpi.comnih.gov It represents the state of the sterol molecule after the 4α-methyl group has been converted to a formyl group (an aldehyde) but before its final oxidation to a carboxylic acid. The formation of this specific aldehyde is an essential link in the chain of events leading to the removal of the first C4-methyl group. Following its formation, this intermediate is further oxidized by MSMO1 to a 4α-carboxylic acid, 3β-Hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylic acid. nih.gov This carboxylated intermediate is then the substrate for a dehydrogenase/decarboxylase that removes the carboxyl group as CO2 and oxidizes the 3β-hydroxyl group, ultimately yielding 4α-Methyl-5α-cholest-7-en-3-one. mdpi.comqmul.ac.uk

Table 2: Key Molecules in the Formation Pathway of 4α-Methyl-5α-cholest-7-en-3-one

| Compound Name | Molecular Formula | Role in Pathway | PubChem CID |

| 4,4-dimethyl-5α-cholest-7-en-3β-ol | C30H52O | Initial Substrate for MSMO1 | 92087 |

| 3β-Hydroxy-4β-methyl-5α-cholest-7-ene-4α-carbaldehyde | C29H48O2 | Aldehyde Intermediate | 21145202 |

| 3β-Hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylic acid | C29H48O3 | Carboxylic Acid Intermediate | 440507 |

| 4α-Methyl-5α-cholest-7-en-3-one | C28H46O | Product of C4-demethylation step | 440345 |

Metabolic Fates and Downstream Transformations of 4α Methyl 5α Cholest 7 En 3 One

Conversion towards Demethylated Sterols

The principal metabolic fate of 4α-Methyl-5α-cholest-7-en-3-one is its conversion into C4-demethylated sterols, a process essential for the synthesis of cholesterol. This transformation is accomplished through a sophisticated enzymatic mechanism involving oxidative decarboxylation.

The removal of the 4α-methyl group from the sterol ring is not a simple cleavage. Instead, it proceeds via an oxidative decarboxylation reaction that transiently converts the 3β-hydroxyl group into a 3-oxo group, yielding a C3-oxosteroid. genome.jpexpasy.org This reaction is a key part of the C4-demethylation complex.

The central enzyme in this transformation is Sterol-4α-carboxylate 3-dehydrogenase (decarboxylating), designated by the Enzyme Commission number EC 1.1.1.170. genome.jpexpasy.org This enzyme is a member of the oxidoreductase family and plays a pivotal role in the biosynthesis of essential sterols like cholesterol and ergosterol (B1671047). genome.jpwikipedia.org It is part of a three-enzyme system responsible for the removal of methyl groups from the C-4 position of the steroid nucleus. genome.jpexpasy.org The systematic name for this enzyme class is 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylate:NAD(P)+ 3-oxidoreductase (decarboxylating). wikipedia.org

The reaction catalyzed by sterol-4α-carboxylate 3-dehydrogenase is an oxidative decarboxylation, meaning it involves both an oxidation step and the removal of a carboxyl group in the form of carbon dioxide (CO2). wikipedia.orgnih.gov The oxidizing power for this reaction is provided by the coenzymes NAD+ or NADP+, which become reduced to NADH and NADPH, respectively. wikipedia.orguniprot.org The release of CO2 is a definitive step in the removal of the C4-methyl group, which has been previously oxidized to a carboxylic acid. nih.govuniprot.org

Table 1: Substrates and Products of EC 1.1.1.170

| Category | Component |

| Substrates | 3β-hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate, NAD+, NADP+ |

| Products | 4α-methyl-5α-cholest-7-en-3-one, CO2, NADH, NADPH |

This data is compiled from multiple biochemical sources. wikipedia.org

A specific and critical reaction in the cholesterol synthesis pathway is the conversion of 3β-Hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylic acid to 4α-Methyl-5α-cholest-7-en-3-one. rhea-db.orgnih.gov This reaction is catalyzed by the enzyme sterol-4α-carboxylate 3-dehydrogenase (EC 1.1.1.170). In this step, the enzyme utilizes NAD+ as a cofactor to oxidatively decarboxylate the substrate, resulting in the formation of 4α-Methyl-5α-cholest-7-en-3-one, carbon dioxide, and NADH. rhea-db.org This conversion is a definitive step in the removal of one of the two methyl groups at the C4 position that originate from lanosterol (B1674476).

Oxidative Decarboxylation to C3-Oxosteroids

Alternative Metabolic Branch Points and Isomerizations

While the primary metabolic route for 4α-methyl sterols is towards demethylation, alternative pathways exist that lead to the formation of structural isomers. These branch points can lead to the accumulation of different sterol intermediates, which may have their own biological activities.

An alternative metabolic fate for the 4α-methyl sterol backbone is the isomerization of the double bond from the Δ7 to the Δ8 position. This results in the formation of compounds such as 4α-Methyl-5α-cholesta-8-en-3-one. nih.gov This particular isomer is recognized as a human metabolite and is involved in an alternative route of cholesterol biosynthesis. nih.gov The formation of such Δ8-isomers can occur from the enzymatic oxidation of precursors like 4α-carboxy-4β-methyl-5α-cholesta-8-en-3β-ol. The presence of these isomers highlights the complexity and branching nature of the sterol biosynthetic pathway. nih.gov

Table 2: Comparison of Δ7 and Δ8 Isomers

| Feature | 4α-Methyl-5α-cholest-7-en-3-one | 4α-Methyl-5α-cholesta-8-en-3-one |

| Chemical Formula | C28H46O | C28H46O |

| Monoisotopic Mass | 398.354866094 Da | 398.354866094 Da |

| Double Bond Position | C7-C8 | C8-C9 |

| Metabolic Role | Intermediate in the primary cholesterol synthesis pathway. hmdb.ca | Intermediate in an alternative cholesterol biosynthesis pathway. |

Data sourced from public chemical databases. nih.govuni.lu

Interconversion with other Methylated Cholestenones

The compound 4α-Methyl-5α-cholest-7-en-3-one, also known as lathosterone, is a key 3-ketosteroid intermediate in the multi-step process of removing the first of two methyl groups from the C4 position of sterol precursors. Its formation and consumption are tightly linked to the activities of the C4-demethylation enzyme complex.

The primary precursor to 4α-Methyl-5α-cholest-7-en-3-one is 4α-methyl-5α-cholest-7-en-3β-ol (lophenol). This conversion is an oxidative step catalyzed by a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD/D). nih.gov This enzyme oxidizes the 3β-hydroxyl group of the sterol to a 3-keto group, yielding the 3-one compound.

Following its formation, 4α-Methyl-5α-cholest-7-en-3-one is a substrate for the final enzyme in the first demethylation sequence, a 3-ketosteroid reductase (SR). This enzyme reduces the 3-keto group back to a 3β-hydroxyl group, but on a now demethylated sterol backbone, to form 5α-cholest-7-en-3β-ol (lathosterol). nih.govsigmaaldrich.com The reduction of 5α-cholest-7-en-3-one has been shown to utilize the 4B hydrogen atom from nucleotide cofactors like NADH or NADPH. nih.gov This series of reactions—oxidation, decarboxylation (which occurs at the 4-carboxylic acid stage prior to the 3-keto intermediate), and subsequent reduction—effectively removes one of the two methyl groups at the C4 position.

Integration within the Overall Sterol Biosynthesis Network

The transformation involving 4α-Methyl-5α-cholest-7-en-3-one is an integral part of the post-squalene cholesterol biosynthesis pathway, specifically the C4-demethylation stage. biochemden.comlibretexts.org In eukaryotes, the removal of the two methyl groups at the C4 position is essential for producing functional sterols like cholesterol. nih.gov This process is catalyzed by a multi-enzyme complex, sometimes referred to as the C4-demethylation complex (C4DMC), located in the endoplasmic reticulum. mdpi.com

The C4-demethylation pathway occurs in two cycles to remove both methyl groups. The first cycle acts on a 4,4-dimethylsterol. The sequence involves three key enzymatic activities: nih.govmdpi.com

Sterol-4α-methyl oxidase (SMO) : This enzyme, known as SC4MOL in mammals, oxidizes the 4α-methyl group in a stepwise manner to a hydroxymethyl, then a formyl, and finally a carboxyl group. mdpi.comnih.gov

3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD/D) : This enzyme, exemplified by NAD(P)-dependent steroid dehydrogenase-like (NSDHL) in mammals, is responsible for oxidizing the 3β-hydroxyl group and decarboxylating the C4-carboxyl group. nih.gov This leads to the formation of a 3-ketosteroid, which in the second demethylation round is 4α-Methyl-5α-cholest-7-en-3-one.

3-Ketosteroid reductase (SR) : This enzyme, such as hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7) in mammals, reduces the 3-keto group to regenerate the 3β-hydroxy sterol, now lacking one methyl group. nih.gov

Therefore, 4α-Methyl-5α-cholest-7-en-3-one is a transient intermediate that appears after the decarboxylation step in the second round of C4-demethylation and is promptly converted in the final reduction step of that cycle. mdpi.com Inhibition of this pathway can lead to the accumulation of methylated sterol intermediates. nih.gov

Table 1: Key Enzymes of the Mammalian C4-Demethylation Complex

| Enzyme Name | Abbreviation | Function |

| Sterol-C4-methyl oxidase-like | SC4MOL | Oxidizes the 4α-methyl group. nih.gov |

| NAD(P)-dependent steroid dehydrogenase-like | NSDHL | Oxidizes the 3β-hydroxyl group and decarboxylates the C4-carboxyl group. nih.gov |

| Hydroxysteroid 17-beta dehydrogenase 7 | HSD17B7 | Reduces the 3-ketosteroid to a 3β-hydroxysteroid. nih.gov |

Regulation of Metabolic Flux through the C4-Demethylation Pathway

The metabolic flux through the C4-demethylation pathway is subject to stringent regulation to maintain cholesterol homeostasis. This control is exerted at both the transcriptional and post-translational levels, primarily targeting the initial and rate-limiting enzymes of cholesterol synthesis, but also extending to the C4-demethylation complex. libretexts.orgnih.gov

Transcriptional Regulation: The genes encoding the enzymes of the cholesterol synthesis pathway, including those for C4-demethylation, are controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). libretexts.orgyoutube.com When cellular sterol levels are low, SREBPs are activated and move to the nucleus, where they bind to sterol regulatory elements (SREs) on the DNA, upregulating the transcription of target genes, including SC4MOL. youtube.com Conversely, when sterol levels are high, SREBP activation is suppressed, leading to decreased transcription of these genes. nih.govyoutube.com

Post-Translational Regulation: Recent research has highlighted the importance of post-translational regulation of the C4-demethylation enzymes. The enzyme SC4MOL, the first in the C4-demethylation sequence, has been identified as a key regulatory point. nih.gov

Sterol-Sensing and Degradation: SC4MOL protein levels are sensitive to cellular sterol concentrations. High levels of sterols trigger the rapid degradation of the SC4MOL protein through the ubiquitin-proteasome system. nih.gov

MARCHF6-Mediated Ubiquitination: The E3 ubiquitin ligase, Membrane-Associated RING-CH-type Finger 6 (MARCHF6), has been identified as a crucial regulator that targets SC4MOL for ubiquitination and subsequent proteasomal degradation. nih.gov This makes SC4MOL one of at least five cholesterol synthesis enzymes controlled by MARCHF6, underscoring the ligase's central role in cholesterol homeostasis. Depletion of SC4MOL has been shown to significantly decrease total cellular cholesterol levels. nih.gov

Additionally, the activity of the 3β-hydroxy dehydrogenase enzyme within the demethylation process can be subject to competitive inhibition. For instance, 3':5'-Cyclic AMP has been shown to act as a competitive inhibitor of this enzyme. nih.gov

Table 2: Regulatory Mechanisms of the C4-Demethylation Pathway

| Regulatory Level | Mechanism | Key Molecules | Effect on Pathway |

| Transcriptional | Control of gene expression | SREBPs | Low sterols increase transcription; high sterols decrease it. nih.govyoutube.com |

| Post-Translational | Ubiquitination and Proteasomal Degradation | MARCHF6, Ubiquitin | High sterols lead to the degradation of SC4MOL, reducing pathway flux. nih.gov |

| Enzymatic | Competitive Inhibition | 3':5'-Cyclic AMP | Inhibits 3β-hydroxysteroid dehydrogenase activity. nih.gov |

Enzymology and Structural Insights into Sterol C4 Demethylation

Characterization of Key Enzymes Interacting with 4α-Methyl-5α-cholest-7-en-3-one

The enzymes responsible for processing 4α-methyl sterols are integral membrane proteins that function in a coordinated manner, likely as a physical complex tethered by the scaffolding protein ERG28. nih.gov Their characterization has required advanced biochemical and molecular biology techniques.

The study of enzymes involved in sterol metabolism, including those that interact with 4α-Methyl-5α-cholest-7-en-3-one, has been greatly facilitated by recombinant DNA technology. A common and effective strategy involves the heterologous expression of the target enzyme genes in host systems like Escherichia coli or the yeast Saccharomyces cerevisiae.

E. coli Expression Systems: Genes encoding enzymes such as ketosteroid dehydrogenases have been successfully cloned and overexpressed in E. coli. nih.gov Often, the gene is inserted into an expression vector that appends a polyhistidine-tag (His-tag) to the N- or C-terminus of the protein. nih.govplos.org This tag allows for a straightforward, single-step purification of the recombinant protein from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a nickel-charged resin. plos.org

Yeast Complementation Assays: For functional validation, yeast expression systems are particularly powerful. A yeast strain with a mutation in a specific sterol biosynthesis gene (e.g., erg27, the gene for 3-ketosteroid reductase) can be used. nih.gov Expression of the human ortholog, such as HSD17B7, in this mutant strain can rescue its viability on sterol-deficient media, thereby confirming the protein's function as a 3-ketosteroid reductase. nih.gov This approach has been instrumental in identifying and confirming the function of human cholesterol biosynthesis enzymes. nih.govnih.gov

The enzymes of the C4-demethylation pathway exhibit specific kinetic properties and varying degrees of substrate acceptance. The 3-ketosteroid reductase (KSR) that acts on 4α-Methyl-5α-cholest-7-en-3-one is a key example. In humans, this function is carried out by the enzyme HSD17B7, which reduces the 3-keto group to a 3β-hydroxyl group using NADPH as a cofactor, reforming a hydroxylated sterol for the next steps in cholesterol synthesis. nih.govwikipedia.org

Many enzymes in steroid metabolism, particularly ketosteroid reductases and dehydrogenases, are known to be promiscuous, acting on a range of substrates. This promiscuity can be influenced by the bioavailability of the hydrophobic steroid substrates. Studies on 3-ketosteroid Δ1-dehydrogenases (KSTDs) have shown that the use of solubilizing agents like cyclodextrins can significantly alter the apparent substrate specificity, revealing activity towards complex sterols like cholest-4-en-3-one that might otherwise be missed. nih.gov The kinetic parameters for these enzymes often reveal differences in affinity (Km) and catalytic efficiency (kcat/Km) for various steroid structures, highlighting how enzyme activity is tuned to its physiological context. nih.govfrontiersin.org

Table 1: Representative Kinetic Parameters of Steroid-Metabolizing Enzymes

| Enzyme | Substrate | Km (μM) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| AcmB (KSTD) | Cholest-4-en-3-one | 23.7 | 9.25 x 106 | nih.gov |

| AcmB (KSTD) | Androst-4-en-3,17-dione (AD) | 529.2 | - | nih.gov |

| KSTD1 | Cholest-4-en-3-one | - | 4.71 x 105 | nih.gov |

This table presents kinetic data for 3-ketosteroid dehydrogenases with related steroid substrates, illustrating the range of affinities and efficiencies. Data for the direct interaction with 4α-Methyl-5α-cholest-7-en-3-one is limited due to its nature as a transient intermediate.

Understanding the precise mechanism of catalysis requires detailed structural information of the enzyme's active site with its substrate bound. While a crystal structure of an enzyme in complex with 4α-Methyl-5α-cholest-7-en-3-one is not available, structures of related ketosteroid dehydrogenases provide significant insights.

The crystal structure of a 3-ketosteroid-Δ4-(5α)-dehydrogenase from Rhodococcus jostii has been solved, both in its free form and bound with the product 4-androstene-3,17-dione. nih.gov These structures reveal a conserved active site pocket near the FAD cofactor. Three residues were identified as essential for catalysis: Tyr-319, Tyr-466, and Ser-468. nih.gov

Ser-468 is positioned to act as the base, abstracting a proton from the C4 position of the substrate.

Tyr-319 appears to assist Ser-468, potentially by shuttling the abstracted proton to the solvent.

Tyr-466 forms a hydrogen bond with the C3 oxygen of the steroid, which would stabilize the keto-enol intermediate formed during the reaction. nih.gov

This architecture provides a clear model for how the enzyme positions the steroid nucleus and orchestrates the chemical transformation. It is highly probable that the 3-ketosteroid reductase acting on 4α-Methyl-5α-cholest-7-en-3-one utilizes a similar set of catalytic residues and substrate-binding interactions to perform the reverse reaction: the stereospecific reduction of the 3-keto group.

Mechanistic Probes and Isotopic Labeling Studies

Isotopic labeling is a powerful tool for dissecting enzyme mechanisms, allowing researchers to trace the path of atoms through a reaction and to probe the energetics of bond-breaking and bond-forming steps. princeton.eduwikipedia.org

The kinetic isotope effect (KIE) is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The C-H bond cleavage is often a rate-limiting step in enzymatic reactions. Replacing a hydrogen atom with a deuterium (B1214612) atom (2H or D) doubles the mass, leading to a lower vibrational frequency for the C-D bond compared to the C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond.

If the C-H bond cleavage is part of the rate-determining step of the reaction, the rate of the deuterated substrate (kD) will be significantly slower than that of the non-deuterated substrate (kH). The ratio kH/kD gives the KIE. For primary KIEs involving C-H bond cleavage, this value is typically between 2 and 7. mdpi.com

In the context of C4-demethylation, the first step is the oxidation of the 4α-methyl group by the sterol-4α-methyl oxidase (SMO). A study measuring a large primary deuterium KIE upon substitution of the hydrogens on this methyl group would provide strong evidence that the cleavage of this specific C-H bond is the rate-limiting step of the oxidation reaction. Such studies are critical for building a complete picture of the catalytic cycle. nih.govnih.gov

Enzymatic reactions are characterized by their high stereospecificity. The 3-ketosteroid reductase (KSR) that converts 4α-Methyl-5α-cholest-7-en-3-one to 4α-methyl-5α-cholest-7-en-3β-ol is no exception. This reaction involves the addition of a hydride (H-) from NADPH to one face of the carbonyl carbon and a proton (H+) from the solvent or an active site residue to the oxygen.

The stereochemistry of this reduction is critical, as only the 3β-hydroxy configuration is correct for the ensuing steps of cholesterol biosynthesis. libretexts.org Enzymes of the aldo-keto reductase (AKR) superfamily, which includes many ketosteroid reductases, exhibit rigid control over the stereochemistry of hydride transfer. nih.gov They selectively transfer the 4-pro-R-hydride from the NADPH cofactor to produce the desired product stereoisomer. nih.gov The final orientation (3α- vs 3β-hydroxyl) is dictated by how the steroid substrate docks into the active site, which in turn is controlled by the specific amino acid residues lining the binding pocket. nih.gov Isotopic labeling studies, where deuterium is used to trace the hydride from NADPH or protons from deuterated water (D2O), are essential for unambiguously determining the stereochemical course of these hydrogen transfer events. nih.gov

Evolutionary Conservation and Divergence of Enzyme Function

The removal of the two methyl groups at the C-4 position of sterol precursors is a critical and evolutionarily ancient process in eukaryotes, essential for the production of functional sterols like cholesterol in humans, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants. This process is catalyzed by a multi-enzyme complex, often referred to as the sterol C4-demethylase complex (SC4DM), which is broadly conserved across these kingdoms. researchgate.netnih.gov The core complex consists of three distinct enzymatic activities: a sterol C4-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3βHSD/D), and a 3-ketosteroid reductase (3-KSR). researchgate.netresearchgate.net Despite this fundamental conservation, significant evolutionary divergence in the function, regulation, and genetic representation of these enzymes exists between humans, yeast, and plants.

A primary point of divergence lies in the sterol C4-methyl oxidase (SMO). In the yeast Saccharomyces cerevisiae, a single SMO enzyme, encoded by the ERG25 gene, iteratively catalyzes the oxidation of both the C4α- and C4β-methyl groups. nih.govnih.gov Similarly, vertebrates, including humans, utilize a single SMO for both demethylation steps. researchgate.netnih.gov In stark contrast, plants have evolved two distinct families of SMOs, designated SMO1 and SMO2, which exhibit different substrate specificities. nih.govmdpi.com The SMO1-based complex is responsible for the first demethylation (of 4,4-dimethylsterols), while the SMO2-based complex acts on the remaining 4α-methylsterol later in the pathway. nih.gov This enzymatic duplication in plants accommodates a different order of demethylation events compared to yeast and animals. In plants, the first C4-demethylation occurs before the C14-demethylation, whereas in yeast and mammals, C14-demethylation precedes the two sequential C4-demethylations. nih.govnih.gov

The 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3βHSD/D) component also shows evolutionary nuances. This bifunctional enzyme is responsible for oxidizing the 3β-hydroxyl group and subsequently decarboxylating the C4-carboxyl group formed by SMO. In yeast, this is handled by the ERG26 gene product. researchgate.netresearchgate.net Humans possess two well-characterized isoforms, HSD3B1 and HSD3B2, encoded by separate genes. researchgate.net Similarly, the model plant Arabidopsis thaliana has two 3βHSD/D genes, HSD1 and HSD2, which have been shown to be essential for pollen and embryonic development. nih.gov

The final step, the reduction of the 3-keto group back to a 3β-hydroxyl group, is performed by a 3-ketosteroid reductase (3-KSR). In yeast, this enzyme is encoded by the ERG27 gene. nih.gov Its human ortholog has been identified as 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7), demonstrating its crucial role in the terminal step of cholesterol biosynthesis. nih.govresearchgate.net While the yeast ERG27 protein appears to play a protective role for the oxidosqualene cyclase (ERG7), another enzyme in the pathway, this interaction does not seem to be conserved in mammals, where HSD17B7 and the oxidosqualene cyclase function as non-interacting proteins. uniprot.org

These differences in enzyme paralogs, substrate specificity, and reaction sequence highlight how a conserved core biochemical pathway has been fine-tuned during eukaryotic evolution to accommodate the specific sterol requirements and metabolic contexts of different lineages.

Interactive Data Table: Comparison of C4-Demethylation Enzymes

| Enzyme | Yeast (S. cerevisiae) | Human (Homo sapiens) | Plant (Arabidopsis thaliana) | Key Divergence Points |

| Sterol C4-Methyl Oxidase (SMO) | ERG25 | SMO | SMO1 and SMO2 | Yeast and humans use one enzyme iteratively; plants use two distinct, substrate-specific enzymes. nih.govmdpi.com |

| 3β-Hydroxysteroid Dehydrogenase / C4-Decarboxylase (3βHSD/D) | ERG26 | HSD3B1, HSD3B2 | HSD1, HSD2 | Humans and Arabidopsis possess multiple isoforms, while yeast has a single gene. researchgate.netnih.gov |

| 3-Ketosteroid Reductase (3-KSR) | ERG27 | HSD17B7 | 3-KSR (orthologs exist) | Functional interaction with oxidosqualene cyclase is present in yeast but absent in mammals. uniprot.org |

| Demethylation Sequence | C14 → C4 → C4 | C14 → C4 → C4 | C4 → C14 → C4 | The order of C4 and C14 demethylation is a major divergence between plants and other eukaryotes. nih.gov |

Biological Significance and Cellular Functions

Role in Cellular Cholesterol Homeostasis and Membrane Integrity

As a sterol biosynthetic intermediate (SBI), 4alpha-Methyl-5alpha-cholest-7-en-3-one is intrinsically linked to cellular cholesterol homeostasis. nih.gov The synthesis of cholesterol is a tightly controlled process, and the levels of its precursors, including 4-methylsterols, are kept low in healthy cells. mhmedical.com The presence of the 4α-methyl group prevents these sterols from being efficiently incorporated into membranes in a manner that supports optimal membrane function, unlike the final product, cholesterol. nih.gov While not a primary structural component of the membrane, the proper processing of this compound is essential for ensuring a steady supply of cholesterol, which is a critical regulator of membrane integrity and fluidity. walshmedicalmedia.com The accumulation of 4-methylsterols, including this compound, can disrupt the delicate balance of sterols in the cell, impacting processes that rely on specific membrane properties. nih.gov

Contribution to Membrane Structure and Fluidity

The structural characteristics of this compound, particularly the presence of the 4α-methyl group, influence its interaction with lipid bilayers. While cholesterol is known to have a dual effect on membrane fluidity—increasing it at low temperatures and decreasing it at high temperatures—4-methylsterols exhibit different biophysical properties. labxchange.org Studies on membranes containing 4-methylsterols have shown that they possess microviscosity values that are intermediate between those of the more fluid membranes containing lanosterol (B1674476) and the more ordered membranes containing cholesterol. nih.gov The methyl group at the C4 position is thought to interfere with the tight packing of phospholipids (B1166683) that cholesterol facilitates, thus altering the ordering of the membrane. nih.gov This can impact the formation and stability of specialized membrane domains, such as lipid rafts, which are crucial for signaling and protein trafficking. nih.gov

Implications of Dysregulated 4α-Methyl-5α-cholest-7-en-3-one Metabolism

The consequences of dysregulated metabolism of 4α-methyl-5α-cholest-7-en-3-one and other C4-methylated sterols are significant, leading to cellular dysfunction and disease.

Impact on Sterol Pathway Flux and Intermediate Accumulation

The enzymatic steps involved in the removal of the C4-methyl groups are critical for maintaining the forward flow of the sterol biosynthesis pathway. nih.gov this compound is a substrate for the C4-demethylation complex, which includes the enzyme sterol C4-methyl oxidase (SC4MOL). nih.gov When the function of this enzyme is impaired, there is a bottleneck in the pathway, leading to the accumulation of its substrates, including 4-monomethyl and 4,4'-dimethyl sterols. nih.govjohnshopkins.edu This accumulation disrupts the normal sterol profile of the cell, with a decrease in the end-product, cholesterol, and a buildup of these potentially toxic intermediates. mhmedical.com The accumulation of these intermediates can have feedback effects on the expression and activity of other enzymes in the pathway, further perturbing sterol homeostasis. nih.gov

Molecular Basis of Sterol Storage Disorders (without clinical trial data)

A prime example of the pathological consequences of dysregulated 4-methylsterol metabolism is SC4MOL deficiency, a rare autosomal recessive genetic disorder. nih.govjohnshopkins.edu This condition is caused by mutations in the MSMO1 gene (also known as SC4MOL), which encodes the sterol C4-methyl oxidase enzyme. nih.gov This enzyme is responsible for the initial oxidative steps in the removal of the C4-methyl groups from sterol intermediates. nih.gov

In individuals with SC4MOL deficiency, the impaired function of this enzyme leads to a significant accumulation of 4α-methylsterols and 4,4′-dimethylsterols in plasma and tissues. nih.govmhmedical.com While the specific contribution of this compound to the pathology is not fully elucidated in isolation from other accumulating methylsterols, it is one of the key intermediates that builds up due to the enzymatic block. nih.gov The accumulation of these methylsterols is believed to be a primary driver of the clinical manifestations of the disorder, which can include psoriasiform dermatitis, microcephaly, and developmental delay. nih.govnih.gov The toxic effects of these accumulating sterols are thought to arise from their disruptive effects on cell membrane structure and function, as well as their interference with cellular signaling pathways. nih.gov

| Disorder | Gene | Accumulated Intermediates |

| SC4MOL Deficiency | MSMO1 (SC4MOL) | 4α-methylsterols, 4,4′-dimethylsterols |

Presence and Role in Diverse Organisms

The C4-demethylation step of sterol biosynthesis is a conserved process in eukaryotes, and thus intermediates like this compound are found in a variety of organisms.

Fungal Sterol Synthesis (e.g., Saccharomyces cerevisiae)

In the budding yeast Saccharomyces cerevisiae, the primary sterol is ergosterol (B1671047), which is analogous to cholesterol in mammals. nih.gov The biosynthesis of ergosterol follows a pathway that also involves C4-demethylation, and thus includes 4-methylated intermediates. pnas.org The enzymes responsible for this process in yeast are encoded by the ERG genes, with ERG25, ERG26, and ERG27 being involved in C4-demethylation. nih.govpnas.org

Plant Sterol Metabolism (e.g., Zea mays, Arabidopsis thaliana)

In higher plants, 4α-Methyl-5α-cholest-7-en-3-one is a transient sterol biosynthetic intermediate (SBI) in the essential C4-demethylation process, which is a critical stage in the conversion of cycloartenol (B190886) to functional phytosterols (B1254722) such as campesterol (B1663852) and sitosterol. nih.govmdpi.com Unlike in animals and fungi where the two methyl groups at the C4 position are removed consecutively, in plants, these two demethylation events are separated by several other enzymatic steps. mdpi.comnih.gov

The removal of the second methyl group at the C4 position, which involves 4α-methylsterol intermediates like 4α-Methyl-5α-cholest-7-en-3-one, is catalyzed by a multi-enzyme complex known as the sterol-C4-demethylation complex (C4DMC). mdpi.com This process involves three key enzymatic activities:

Oxidation: A sterol-4α-methyl oxidase (SMO) first oxidizes the methyl group. mdpi.com In plants, there are distinct SMOs for 4,4-dimethylsterols and 4α-methylsterols. nih.govresearchgate.net

Dehydrogenation and Decarboxylation: A 3β-hydroxysteroid-dehydrogenase/C4-decarboxylase (3βHSD/D) then acts on the precursor, 4α-methyl-5α-cholest-7-en-3β-ol, oxidizing the 3β-hydroxyl group to a 3-keto group, which facilitates the subsequent decarboxylation. mdpi.comhmdb.cahmdb.ca This reaction produces 4α-Methyl-5α-cholest-7-en-3-one.

Reduction: Finally, a 3-ketosteroid reductase (3KSR or SR) reduces the 3-keto group of 4α-Methyl-5α-cholest-7-en-3-one to a 3β-hydroxyl group, yielding the subsequent demethylated sterol in the pathway. nih.govmdpi.com

In Zea mays, analysis of developing kernels has shown the presence of 4-monomethyl sterols as a minor fraction of the total free sterols, indicating the activity of the C4-demethylation pathway where 4α-Methyl-5α-cholest-7-en-3-one is an intermediate.

In the model plant Arabidopsis thaliana, the importance of the C4-demethylation pathway is highlighted by studies on various mutants. For example, mutations in the SMT1 and CPI1 genes, which act earlier in the sterol pathway, lead to severe developmental defects and altered sterol profiles. biorxiv.orgmdpi.com While direct measurement of 4α-Methyl-5α-cholest-7-en-3-one is not always reported, the accumulation of other 4-methylsterol intermediates in certain genetic backgrounds underscores the critical nature of its metabolic processing for normal plant growth and development. nih.gov

Interactive Data Table: Enzymes in Plant C4-Demethylation

| Enzyme Family | Specific Enzyme Type in Plants | Substrate Class | Product Class | Organism Context |

| Sterol Methyl Oxidase (SMO) | SMO2-based complex | 4α-methylsterols | 4α-carboxysterols | Higher Plants |

| 3β-Hydroxysteroid Dehydrogenase / C4-Decarboxylase (3βHSD/D) | 3βHSD/D | 4α-methyl-3β-hydroxysterols | 3-ketosteroids (e.g., 4α-Methyl-5α-cholest-7-en-3-one) | Higher Plants |

| 3-Ketosteroid Reductase (SR) | SR | 3-ketosteroids | 3β-hydroxysterols (demethylated at C4) | Higher Plants |

Sterol Biosynthesis in Other Eukaryotes

The C4-demethylation of sterols is a conserved and vital process across eukaryotes, as these methyl groups must be removed for the resulting sterols to become functional. nih.gov 4α-Methyl-5α-cholest-7-en-3-one and its immediate precursor and successor are key players in this multi-step enzymatic sequence. The general mechanism involves an oxidase, a decarboxylase, and a reductase. researchgate.netpnas.org

In the broader eukaryotic context, the conversion of 4α-methyl-5α-cholest-7-en-3β-ol to 4α-Methyl-5α-cholest-7-en-3-one is catalyzed by a 3-keto-steroid reductase (acting as a dehydrogenase in this step) using NADP+ as a cofactor. hmdb.cahmdb.ca This step is crucial as the formation of the 3-keto group is believed to facilitate the subsequent enzymatic removal of the C4-carboxyl group. Following decarboxylation, the resulting 3-keto group on the demethylated sterol is then reduced back to a hydroxyl group to continue down the biosynthetic pathway. mdpi.com

Genetic defects in the enzymes of the C4-demethylation complex can lead to the accumulation of 4-methylsterol intermediates, which has been associated with various cellular and developmental issues across different organisms. nih.gov

Interactive Data Table: Comparison of C4-Demethylation in Eukaryotes

| Feature | Higher Plants | Animals & Fungi |

| Initial Precursor | Cycloartenol-derived 4,4-dimethylsterols | Lanosterol-derived 4,4-dimethylsterols |

| C4-Demethylation Sequence | Non-consecutive (interrupted by other reactions) | Consecutive |

| Sterol Methyl Oxidase (SMO) | Two distinct enzymes (SMO1 and SMO2) for each demethylation step | A single enzyme (ERG25 ortholog) for both demethylation steps |

| Key Intermediate | 4α-Methyl-5α-cholest-7-en-3-one (and related phytosterols) | 4α-Methyl-5α-cholest-7-en-3-one (and related zoosterols/mycosterols) |

Advanced Research Methodologies and Experimental Approaches

High-Resolution Mass Spectrometry and Chromatographic Techniques for Metabolite Profiling

The identification and quantification of 4α-methyl-5α-cholest-7-en-3-one and related sterol intermediates in complex biological matrices are primarily achieved through the coupling of high-resolution mass spectrometry (HRMS) with advanced chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the reference methods for sterol profile analysis. cabidigitallibrary.org

GC-MS has been traditionally used for the analysis of 4-methylsterols and their derivatives. nih.gov Due to their low abundance, an enrichment step using solid-phase extraction (SPE) is often necessary before analysis. nih.gov After enrichment, the sterol fractions are typically derivatized, for instance by silylation, to increase their volatility for GC separation. nih.gov Subsequent analysis by MS, often in the selected ion monitoring (SIM) mode, allows for sensitive detection and structural characterization based on specific mass-to-charge (m/z) values. nih.gov

More recently, LC-MS/MS has emerged as a powerful alternative, offering high sensitivity and the ability to analyze sterols without derivatization. nih.govnih.gov This is particularly advantageous for less volatile or thermally labile compounds. The use of specific stationary phases, such as pentafluorophenyl (PFP), can enhance the chromatographic separation of structurally similar sterols. nih.gov HRMS instruments, like Fourier transform ion cyclotron resonance mass spectrometry, provide high-resolution data that aids in the unambiguous identification of metabolites in non-targeted profiling studies. acs.org

A typical workflow for the analysis of 4α-methyl-5α-cholest-7-en-3-one and other sterols is presented below:

| Step | Description | Technique(s) |

| Sample Preparation | Extraction of lipids from biological samples (e.g., tissues, cells). Saponification may be used to release esterified sterols. | Liquid-liquid extraction, Solid-phase extraction (SPE) |

| Chromatographic Separation | Separation of individual sterol species from the complex lipid extract. | Gas Chromatography (GC), Liquid Chromatography (LC) |

| Ionization | Generation of gas-phase ions from the separated sterol molecules. | Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS |

| Mass Analysis | Separation of ions based on their mass-to-charge ratio (m/z). | Quadrupole, Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR) |

| Detection and Quantification | Detection of ions and measurement of their abundance for quantification. | Electron multiplier, Photomultiplier tube |

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites through these pathways. In the context of 4α-methyl-5α-cholest-7-en-3-one, tracers such as deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled precursors (e.g., labeled acetate (B1210297) or mevalonate) are introduced into a biological system. nih.govnih.gov The incorporation of these stable isotopes into downstream metabolites, including 4-methylsterols, is then monitored over time using mass spectrometry.

This approach, known as metabolic flux analysis, has been instrumental in dissecting the multiple pathways of cholesterol biosynthesis, such as the Bloch and Kandutsch-Russell pathways. nih.govelifesciences.org By analyzing the isotopomer distribution in various sterol intermediates, researchers can determine the relative contribution of different pathways to the production of cholesterol and its precursors in a tissue-specific manner. elifesciences.org For example, studies have shown that the flux through the Bloch pathway, which involves 4-methylated intermediates, varies significantly across different tissues. elifesciences.org

The use of stable isotope labeling allows for the direct measurement of the synthesis rates of specific sterols, providing a dynamic view of sterol metabolism that cannot be obtained from static concentration measurements alone. elifesciences.org

Genetic Engineering and Gene Knockout Models in Model Organisms

The functional roles of the enzymes involved in the metabolism of 4α-methyl-5α-cholest-7-en-3-one have been extensively studied using genetic engineering and gene knockout models in various organisms, from yeast to mice. nih.govnih.gov The C4-demethylation complex, which is responsible for the conversion of 4,4-dimethylsterols to 4-desmethylsterols, involves three key enzymes: a sterol-C4-methyl oxidase (SMO, also known as MSMO1), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (NSDHL), and a 3-ketosteroid reductase (HSD17B7). nih.govresearchgate.net

Knocking out or knocking down the genes encoding these enzymes leads to the accumulation of specific C4-methylated sterol intermediates. nih.gov For instance, inhibition or genetic deletion of the sterol-C4-methyl oxidase (encoded by the ERG25 gene in yeast and SC4MOL in mammals) results in the accumulation of its substrate, 4,4-dimethylzymosterol. nih.govacs.org Similarly, mutations in NSDHL are associated with the accumulation of 4-methylsterols. nih.gov

The study of these knockout models has been crucial in understanding the physiological consequences of impaired C4-demethylation and the biological activities of the accumulating methylsterols. nih.gov Furthermore, the protein ERG28 has been identified as a scaffold protein that tethers the enzymes of the C4-demethylation complex in the endoplasmic reticulum, and its knockout also leads to the accumulation of C4-methylated sterol biosynthetic intermediates. researchgate.netnih.govnih.gov

| Gene | Encoded Protein | Organism | Phenotype of Knockout/Knockdown | Accumulated Sterols |

| SC4MOL/ERG25 | Sterol-C4-methyl oxidase | Mammals, Yeast | Impaired growth, altered sterol profile | 4,4-dimethylsterols |

| NSDHL | 3β-hydroxysteroid dehydrogenase/C4-decarboxylase | Mammals | Embryonic lethality, developmental defects | 4-methylsterols |

| HSD17B7 | 3-ketosteroid reductase | Mammals | Altered sterol metabolism | 3-ketosteroids |

| ERG28 | ERG28 scaffold protein | Yeast, Plants | Growth defects, altered development | C4-methylated intermediates |

In Vitro Reconstitution of Multi-Enzyme Sterol Pathways

To gain a detailed mechanistic understanding of the enzymatic reactions involved in the metabolism of 4α-methyl-5α-cholest-7-en-3-one, researchers have employed in vitro reconstitution of the multi-enzyme C4-demethylation pathway. nih.gov This approach involves the expression and purification of the individual enzymes of the pathway, such as sterol-C4-methyl oxidase, and then combining them in a controlled in vitro environment with the necessary substrates and cofactors (e.g., NADPH, O₂). nih.govnih.gov

Such reconstituted systems allow for the detailed characterization of the enzymatic properties of each component, including substrate specificity, kinetic parameters, and the sequence of reactions. For example, in vitro assays using microsomal fractions from tissues or heterologously expressed enzymes have been used to demonstrate the conversion of radioactively labeled 4-methylsterols to their demethylated products. nih.gov These studies have confirmed that the C4-demethylation process involves the sequential oxidation of the methyl group to a hydroxyl, then to an aldehyde, and finally to a carboxylic acid, which is subsequently removed as CO₂. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Computational modeling and molecular dynamics (MD) simulations have become increasingly valuable tools for investigating the interactions between sterol intermediates like 4α-methyl-5α-cholest-7-en-3-one and the enzymes of the biosynthetic pathway at an atomic level. researchgate.netnih.gov

Homology modeling is often used to generate three-dimensional structures of enzymes for which experimental structures are not available, such as the components of the C4-demethylation complex. researchgate.net These models can be built based on the known crystal structures of related proteins. researchgate.net Once a reliable 3D model of the enzyme is obtained, molecular docking studies can be performed to predict the binding mode of substrates like 4α-methyl-5α-cholest-7-en-3-one within the active site. researchgate.net These docking studies can reveal key amino acid residues involved in substrate recognition and catalysis, providing insights that can guide site-directed mutagenesis experiments to validate the functional importance of these residues. researchgate.net

Molecular dynamics simulations can then be employed to study the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations can provide a more realistic picture of the interactions and conformational changes that occur during the catalytic cycle. For instance, MD simulations can help to understand how the substrate enters the active site, how it is oriented for catalysis, and how the products are released. This level of detail is crucial for a comprehensive understanding of the enzymatic mechanisms governing the metabolism of 4α-methyl-5α-cholest-7-en-3-one.

Future Directions and Emerging Research Avenues

Discovery of Novel Enzymes and Regulatory Proteins in Sterol Demethylation

The conversion of 4α-methylsterols to their 4-desmethyl counterparts is a critical, multi-step process. In eukaryotes, the C4-demethylation is understood to involve the sequential action of three core enzymes: a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a sterone ketoreductase (SKR). nih.gov The intermediate, 4α-Methyl-5α-cholest-7-en-3-one, is generated following the oxidation and decarboxylation of its precursors. nih.gov

While this core machinery is established, a significant area for future research lies in the identification of novel proteins that regulate this enzymatic complex. Research is expected to focus on discovering accessory proteins, co-factors, or scaffolding proteins that modulate the efficiency and specificity of the demethylation process. The search for these regulatory elements is crucial, as they likely play a key role in controlling the flux of intermediates through the pathway in response to cellular needs.

Table 1: Core Enzymes in C4-Sterol Demethylation

| Enzyme | Abbreviation | Function in Pathway |

| Sterol-4α-methyl oxidase | SMO | Initiates the demethylation by oxidizing the 4α-methyl group. |

| 3β-Hydroxysteroid dehydrogenase/C4-decarboxylase | C4D | A bifunctional enzyme that first oxidizes the 3β-hydroxyl group and then facilitates the removal of the oxidized C4-methyl group as CO2. nih.gov |

| 3-Keto-steroid reductase (Sterone ketoreductase) | SKR | Reduces the 3-keto group of compounds like 4α-Methyl-5α-cholest-7-en-3-one to a 3β-hydroxyl group, preparing the molecule for the next step. hmdb.ca |

Future investigations will likely employ advanced proteomic and genetic screening techniques to identify proteins that interact with this core enzymatic complex, providing a more complete picture of sterol demethylation regulation.

Elucidation of Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent alterations to proteins that can dramatically affect their stability, localization, and enzymatic activity. nih.govnih.govyoutube.com While it is known that key enzymes in the broader cholesterol synthesis pathway, such as HMG-CoA reductase and squalene (B77637) monooxygenase, are heavily regulated by PTMs like phosphorylation and ubiquitination, the specific PTMs governing the C4-demethylation complex remain largely unexplored. frontiersin.org

Emerging research will aim to elucidate how the activities of SMO, C4D, and SKR are modulated by various PTMs. This involves identifying the specific modification sites on these enzymes and the kinases, phosphatases, acetyltransferases, or E3 ubiquitin ligases that act upon them. nih.gov For instance, phosphorylation could act as a molecular switch, rapidly activating or deactivating an enzyme in response to cellular signals, while ubiquitination could target an enzyme for degradation, thereby providing a longer-term control mechanism. youtube.comyoutube.com Understanding this regulatory layer is essential for comprehending how cells fine-tune the levels of 4α-Methyl-5α-cholest-7-en-3-one and other sterol intermediates.

Exploring the Interplay between Sterol Metabolism and Other Cellular Pathways

Sterol metabolism does not operate in isolation. It is deeply integrated with other major cellular pathways, and its intermediates can act as signaling molecules. frontiersin.orgaacrjournals.org There is growing evidence that the levels of cholesterol and its precursors are coordinately regulated with sphingomyelin (B164518) metabolism to maintain membrane homeostasis. nih.gov Furthermore, oncogenic signaling pathways, such as the PI3K-AKT-mTOR cascade, are known to stimulate lipid and sterol biosynthesis to support rapid cell growth and proliferation. frontiersin.org

Future studies will focus on dissecting the specific role of 4α-Methyl-5α-cholest-7-en-3-one and related C4-methylated sterols in this metabolic crosstalk. Research will likely investigate whether this intermediate, or its metabolites, can directly bind to and modulate the activity of transcription factors or signaling proteins, thereby linking the status of the sterol pathway to other cellular functions like cell growth, inflammation, and endocytosis. aacrjournals.orgresearchgate.net This exploration could reveal novel regulatory loops where sterol intermediates are not just passive precursors but active participants in cellular communication.

Development of Advanced Tools for In Situ Analysis of Sterol Intermediates

A major challenge in sterol research is the difficulty of measuring the concentration and location of specific, low-abundance intermediates like 4α-Methyl-5α-cholest-7-en-3-one within a living cell. mdpi.com Traditional methods often rely on bulk extraction, which loses all spatial and dynamic information.

The future of the field depends on the development of advanced analytical tools for in situ analysis. This includes the creation of high-resolution mass spectrometry imaging techniques capable of mapping the distribution of individual lipid species within subcellular compartments. Another promising avenue is the design of genetically encoded fluorescent biosensors or chemical probes that can specifically recognize 4α-Methyl-5α-cholest-7-en-3-one, allowing for real-time visualization of its dynamics in response to various stimuli. These technologies will be transformative, enabling researchers to observe the precise location and flux of this intermediate, providing unprecedented insights into its localized roles in membrane biology and signaling.

Understanding the Role of 4α-Methyl-5α-cholest-7-en-3-one in Organismal Development and Adaptation

The accumulation of C4-methylated sterols due to genetic defects or chemical inhibition leads to severe developmental problems in a wide range of organisms, highlighting their biological importance. nih.govmdpi.com For example, certain 4-methylsterols are known as meiosis-activating sterols (MAS) for their role in regulating cell division in gonads. aacrjournals.org In the nematode C. elegans, specific 4-methylsterols are crucial for regulating entry into the alternative "dauer" larval stage, a key adaptation to environmental stress. mdpi.com Furthermore, these intermediates have been shown to influence oligodendrocyte formation and remyelination in the mammalian nervous system. mdpi.com

An essential future direction is to pinpoint the exact contribution of 4α-Methyl-5α-cholest-7-en-3-one to these developmental and adaptive processes. Research will need to untangle the specific functions of this 3-keto intermediate from its 3β-hydroxy precursor and subsequent metabolites. By using sophisticated genetic models and targeted metabolic profiling, scientists can investigate how the flux through the C4-demethylation step, and thus the transient levels of 4α-Methyl-5α-cholest-7-en-3-one, is regulated during key life-history transitions and in response to environmental challenges. This will illuminate how the precise control of sterol metabolism contributes to the development, health, and adaptation of an organism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.